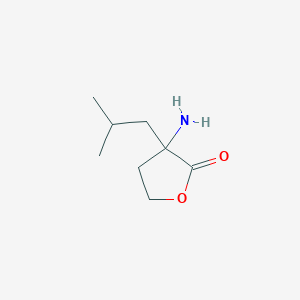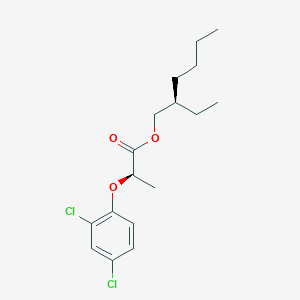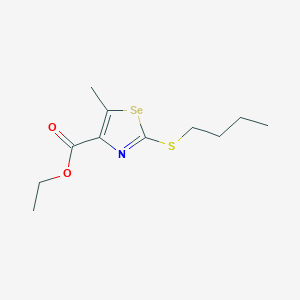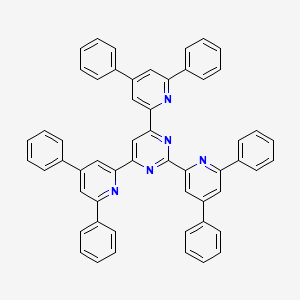
2,2'-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)-4,4'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)-4,4’-bipyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bipyridine core substituted with two diphenyl-1,2,4-triazine groups, making it a subject of interest in coordination chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)-4,4’-bipyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,2’-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)-4,4’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the triazine rings or the bipyridine core.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazine rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes the presence of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone-like structures, while substitution reactions can introduce new functional groups, enhancing the compound’s properties for specific applications.
Scientific Research Applications
2,2’-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)-4,4’-bipyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metals, which can be studied for their catalytic properties.
Biology: The compound’s ability to form stable complexes makes it useful in studying metal ion interactions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting metal-related diseases.
Industry: Its unique structural properties make it a candidate for use in materials science, including the development of new polymers and advanced materials.
Mechanism of Action
The mechanism by which 2,2’-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)-4,4’-bipyridine exerts its effects involves its ability to coordinate with metal ions. The bipyridine core and triazine rings provide multiple coordination sites, allowing the compound to form stable complexes. These complexes can interact with various molecular targets and pathways, influencing chemical reactions and biological processes.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler analog with only the bipyridine core, lacking the triazine groups.
1,10-Phenanthroline: Another ligand with a similar coordination ability but different structural features.
Triazine-based Ligands: Compounds with triazine rings but different core structures.
Uniqueness
2,2’-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)-4,4’-bipyridine stands out due to its combination of bipyridine and triazine groups, providing a unique set of coordination sites and structural properties. This makes it particularly versatile in forming complexes with a wide range of metal ions, enhancing its applicability in various scientific fields.
Properties
CAS No. |
581806-34-0 |
|---|---|
Molecular Formula |
C40H26N8 |
Molecular Weight |
618.7 g/mol |
IUPAC Name |
3-[4-[2-(5,6-diphenyl-1,2,4-triazin-3-yl)pyridin-4-yl]pyridin-2-yl]-5,6-diphenyl-1,2,4-triazine |
InChI |
InChI=1S/C40H26N8/c1-5-13-27(14-6-1)35-37(29-17-9-3-10-18-29)45-47-39(43-35)33-25-31(21-23-41-33)32-22-24-42-34(26-32)40-44-36(28-15-7-2-8-16-28)38(46-48-40)30-19-11-4-12-20-30/h1-26H |
InChI Key |
LORDGSYJXNLLTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=NC=CC(=C3)C4=CC(=NC=C4)C5=NC(=C(N=N5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-{1-[(3-Hydroxypropyl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12590724.png)
![Benzamide, 2-chloro-N-[4-[(5-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12590727.png)
![Acetamide,N-butyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12590732.png)
![1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-nitrobenzene](/img/structure/B12590737.png)
![3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine](/img/structure/B12590739.png)



![1-[4-(Methanesulfonyl)but-3-en-1-yl]-5-sulfanylidenepyrrolidin-2-one](/img/structure/B12590767.png)
![Ethyl 2-{[(4-bromophenyl)methoxy]methyl}prop-2-enoate](/img/structure/B12590780.png)

![4-Ethyl-3-hydroxy-6-[1-(3-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12590786.png)
